ganoderic acid TR

5α-reductase inhibition Androgen metabolism Triterpenoid bioactivity

Ganoderic acid TR (CAS 862893-75-2) is a rigorously characterized lanostane-type triterpenoid isolated from Ganoderma lucidum fruiting bodies. It is differentiated from generic ganoderic acids by a 19.8% improvement in 5α-reductase inhibitory potency over ganoderic acid DM (IC50 8.5 vs. 10.6 μM) and a 3.2-fold higher CC50 (91.6 μM) than ganoderic acid T-Q, providing a wider safety margin for antiviral neuraminidase programs. Its balanced H1N1 neuraminidase inhibition (IC50 4.6 μM) and lower off-target cytotoxicity make it the optimal lead scaffold for anti-androgen and antiviral drug discovery. HPLC-validated ≥98% purity ensures batch-to-batch reproducibility for bioassay standardization and QC release of G. lucidum extracts.

Molecular Formula C30H44O4
Molecular Weight 468.7 g/mol
CAS No. 862893-75-2
Cat. No. B1631539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameganoderic acid TR
CAS862893-75-2
Molecular FormulaC30H44O4
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O
InChIInChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1
InChIKeySNZQBBATMLGADX-VVUVUVSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid TR (CAS 862893-75-2): A Lanostanoid Triterpenoid with Dual 5α-Reductase and Neuraminidase Inhibitory Activity


Ganoderic acid TR is a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum [1]. It is characterized as 15α-hydroxy-3-oxolanosta-7,9(11),24(E)-trien-26-oic acid, with a molecular formula of C30H44O4 and a molecular weight of 468.7 g/mol. This compound exhibits potent inhibitory activity against 5α-reductase, an enzyme involved in androgen metabolism, with an IC50 of 8.5 μM [1]. Additionally, ganoderic acid TR acts as a broad-spectrum inhibitor of influenza neuraminidases, particularly against H5N1 and H1N1 subtypes, with IC50 values of 10.9 and 4.6 μM, respectively [2].

Why Ganoderic Acid TR Cannot Be Substituted with Other Ganoderic Acids: Evidence of Divergent Biological Activities


Within the class of ganoderic acids, structural variations lead to pronounced differences in biological activity and target selectivity. A direct comparison of ganoderic acid TR and the structurally related ganoderic acid T-Q in a neuraminidase inhibition assay revealed that TR is more potent against H1N1 (IC50 4.6 μM vs. 5.6 μM) but substantially less potent against H5N1 (IC50 10.9 μM vs. 1.2 μM) [1]. Furthermore, ganoderic acid TR displays a 3.2-fold higher CC50 (91.6 μM vs. 28.2 μM), indicating a distinct cytotoxicity profile [1]. In the 5α-reductase assay, ganoderic acid TR (IC50 8.5 μM) demonstrates a 19.8% improvement in potency over ganoderic acid DM (IC50 10.6 μM) [2]. These quantitative discrepancies underscore that generic substitution among ganoderic acids is not scientifically valid for applications requiring precise and reproducible bioactivity.

Ganoderic Acid TR: Quantitative Differentiation Evidence Against Closest Analogs


5α-Reductase Inhibition Potency: Ganoderic Acid TR (IC50 8.5 μM) Outperforms Ganoderic Acid DM (IC50 10.6 μM)

In a 5α-reductase inhibitory assay using rat liver microsomes, ganoderic acid TR exhibited an IC50 value of 8.5 μM, whereas the commonly studied comparator ganoderic acid DM showed an IC50 of 10.6 μM under comparable conditions [1][2]. This represents a 19.8% increase in potency for TR relative to DM.

5α-reductase inhibition Androgen metabolism Triterpenoid bioactivity

H1N1 Neuraminidase Inhibition and Cytotoxicity Profile: Ganoderic Acid TR vs. Ganoderic Acid T-Q

In an in vitro neuraminidase inhibition assay against H1N1 (09), ganoderic acid TR demonstrated an IC50 of 4.6 ± 1.7 μM, comparable to ganoderic acid T-Q (IC50 5.6 ± 1.9 μM) [1]. However, TR exhibited significantly lower cytotoxicity in MDCK cells, with a CC50 of 91.6 ± 3.4 μM, which is 3.2-fold higher than that of ganoderic acid T-Q (CC50 28.2 ± 0.8 μM) [1].

Neuraminidase inhibition Antiviral activity Cytotoxicity Influenza

H5N1 Neuraminidase Inhibition Profile: Ganoderic Acid TR vs. Ganoderic Acid T-Q

Against H5N1 neuraminidase, ganoderic acid TR displayed an IC50 of 10.9 ± 6.4 μM, which is approximately 9-fold less potent than ganoderic acid T-Q (IC50 1.2 ± 1.0 μM) in the same assay [1]. This differential activity highlights subtype-specific interactions, as TR maintains comparable potency to T-Q against H1N1 (4.6 μM vs. 5.6 μM) but not H5N1.

Neuraminidase inhibition H5N1 Antiviral activity Subtype selectivity

Structure-Activity Relationship: The Carboxyl Group on the Side Chain is Essential for 5α-Reductase Inhibition

A structure-activity relationship (SAR) study revealed that esterification of the carboxyl group on the side chain of ganoderic acid TR to form the methyl ester derivative resulted in "considerably lower" 5α-reductase inhibitory activity [1]. While the exact IC50 of the methyl ester was not reported, the qualitative comparison underscores the essential role of the free carboxyl group for target engagement.

Structure-activity relationship 5α-reductase inhibition Triterpenoid chemistry

Ganoderic Acid TR as a Predictive Marker for 5α-Reductase Inhibitory Potency in Ganoderma lucidum Extracts

Quantitative HPLC analysis of Ganoderma lucidum at different growth stages demonstrated that the concentration of ganoderic acid TR directly correlates with the overall 5α-reductase inhibitory activity of the extract [1]. The stage (stage 5 of 6) showing the highest levels of ganoderic acid TR and DM also exhibited the strongest 5α-reductase inhibition, establishing TR as a reliable marker for bioactivity prediction.

Quality control HPLC quantification 5α-reductase inhibition Extract standardization

Optimal Research and Industrial Use Cases for Ganoderic Acid TR Based on Verified Quantitative Evidence


Antiviral Drug Discovery Targeting Influenza Neuraminidase with Favorable Therapeutic Window

Given its balanced inhibitory activity against H1N1 neuraminidase (IC50 4.6 μM) and significantly lower cytotoxicity (CC50 91.6 μM) compared to the analog ganoderic acid T-Q (CC50 28.2 μM) [1], ganoderic acid TR is ideally suited as a lead compound for antiviral programs seeking natural product-based neuraminidase inhibitors with a wide safety margin. The 3.2-fold higher CC50 translates to reduced off-target cytotoxicity in cellular models, a critical advantage in early-stage drug development.

Androgen-Related Disorder Research Leveraging Superior 5α-Reductase Inhibition

For investigations into benign prostatic hyperplasia, androgenetic alopecia, and other androgen-driven conditions, ganoderic acid TR offers a 19.8% improvement in 5α-reductase inhibitory potency over the frequently studied ganoderic acid DM (IC50 8.5 μM vs. 10.6 μM) [2]. This quantitative advantage positions TR as the preferred triterpenoid for mechanistic studies, in vivo efficacy testing, and as a benchmark for synthetic inhibitor development.

Quality Control Standardization of Ganoderma lucidum Extracts for 5α-Reductase Inhibition

Based on the established correlation between ganoderic acid TR concentration and 5α-reductase inhibitory activity [3], this compound serves as a validated marker for quality control in the production of standardized G. lucidum extracts. Analytical laboratories and manufacturers can utilize HPLC quantification of TR to ensure batch-to-batch consistency and to certify the bioactivity of extracts destined for dietary supplements or pharmaceutical intermediates targeting androgen-related pathways.

Medicinal Chemistry and Structure-Activity Relationship Studies of Lanostanoid Triterpenoids

The documented SAR indicating the essential role of the free carboxyl group for 5α-reductase inhibition [2] makes ganoderic acid TR a valuable scaffold for medicinal chemistry exploration. Researchers can use TR as a template to design and synthesize analogs that retain the carboxyl pharmacophore while modifying other regions of the molecule to enhance potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ganoderic acid TR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.